6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
6,7-Bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a fused cyclopentane-chromenone core. The compound features two 3-methoxybenzyloxy substituents at the 6- and 7-positions of the chromenone scaffold.
Properties
IUPAC Name |
6,7-bis[(3-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O6/c1-30-20-8-3-6-18(14-20)16-32-25-13-12-23-22-10-5-11-24(22)28(29)34-26(23)27(25)33-17-19-7-4-9-21(15-19)31-2/h3-4,6-9,12-15H,5,10-11,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLKGMCOYDDDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)OCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This step involves the cyclization of a suitable precursor to form the chromenone structure.
Introduction of the methoxybenzyl groups: This step involves the protection of hydroxyl groups with methoxybenzyl groups using reagents such as methoxybenzyl chloride in the presence of a base like sodium hydride.
Final cyclization: The protected intermediate undergoes further cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxybenzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxybenzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Compounds with different substituents replacing the methoxybenzyl groups.
Scientific Research Applications
6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural similarities with other chromenones and fused bicyclic derivatives. Key analogs include:
7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (3o)
- Core : Chromen-4-one with a hydroxylated phenyl group at position 2.
- Substituents : A 4-chlorobenzyloxy group at position 7 and hydroxyl groups at positions 3, 5, and 2.
- Key Difference : The absence of methoxybenzyl groups and the presence of polar hydroxyl groups reduce lipophilicity compared to the target compound.
(E)-N-(4-((3-(((8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl-...-cyclopenta[a]phenanthren-3-yl)oxy)prop-1-en-2-yl)oxy)-3-methoxybenzyl)-8-methylnon-6-enamide (3l) Core: Cyclopenta[a]phenanthren (steroid-like scaffold). Substituents: A methoxybenzyl group and a complex aliphatic chain. Key Difference: The larger, steroid-derived core and extended aliphatic chain contrast with the compact chromenone system of the target compound.
2-Methyl-2-(2-(p-tolyloxy)allyl)cyclopentane-1,3-dione (3m) Core: Cyclopentane-1,3-dione. Substituents: A p-tolyloxy allyl group.
Spectroscopic Data
NMR profiles of analogs highlight substituent-driven shifts:
- The target compound’s methoxy groups are expected to produce sharp singlets near 3.75 ppm, similar to 3l . Aromatic protons in the 3-methoxybenzyl groups would resonate between 6.8–7.2 ppm, distinct from the deshielded protons in 3o ’s 4-chlorobenzyl group .
Physicochemical Properties
- Lipophilicity : The target compound’s bis(3-methoxybenzyl) groups likely increase logP compared to hydroxylated analogs like 3o , aligning with trends in methoxy vs. hydroxyl substitutions .
- Solubility : Reduced aqueous solubility relative to 3o due to fewer polar hydroxyl groups.
- Thermal Stability: Cyclopenta[c]chromenone’s fused system may enhance stability compared to 3m’s non-aromatic dione core .
Data Tables
Table 1. Structural and Functional Group Comparison
Table 2. Inferred vs. Observed NMR Shifts
| Group | Target (Inferred) | 3o | 3l |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.75 ppm | — | 3.80 ppm |
| Aromatic H | 6.8–7.2 ppm | 7.47–7.71 ppm | 7.2–7.4 ppm |
| Carbonyl (C=O) | ~165–170 ppm | Not reported | 170.1 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
